1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol
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Overview
Description
1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol is an organic compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . This compound features a piperidine ring substituted with a propyl group and an amino group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol typically involves the reaction of 1-propylpiperidine with an appropriate amino alcohol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-[(1-benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol
Uniqueness
1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1-propylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-3-6-13-7-4-11(5-8-13)12-9-10(2)14/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
UOZZIJIBCDDANE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C)O |
Origin of Product |
United States |
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